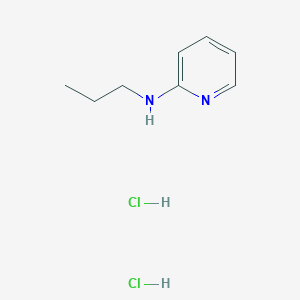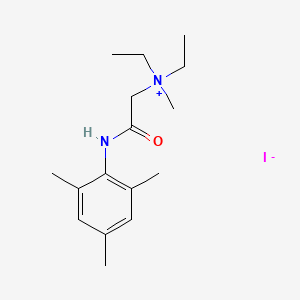
Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide is a chemical compound with the molecular formula C16H27IN2O and a molecular weight of 390.303 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium ion and an iodide counterion. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide typically involves the reaction of diethylamine with 2-oxo-2-(2,4,6-trimethylanilino)ethyl iodide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide involves large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Sodium chloride (NaCl) in aqueous solution at 50-60°C.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride or bromide.
Scientific Research Applications
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The quaternary ammonium ion plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride
- Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium bromide
- Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium sulfate
Uniqueness
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide is unique due to its iodide counterion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and sulfate counterparts. The iodide ion can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
68638-18-6 |
|---|---|
Molecular Formula |
C16H27IN2O |
Molecular Weight |
390.30 g/mol |
IUPAC Name |
diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C16H26N2O.HI/c1-7-18(6,8-2)11-15(19)17-16-13(4)9-12(3)10-14(16)5;/h9-10H,7-8,11H2,1-6H3;1H |
InChI Key |
SMMZZZUXPOJRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


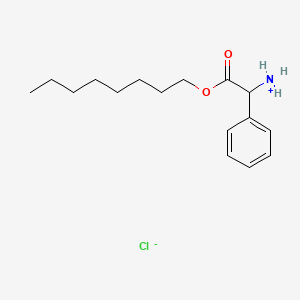

![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
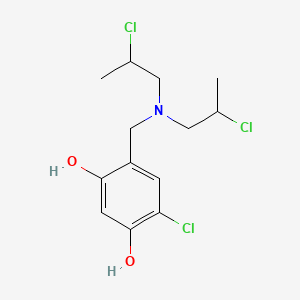
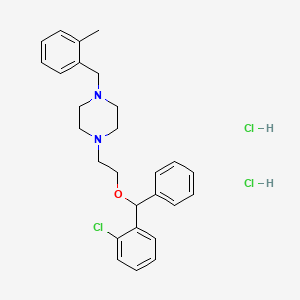
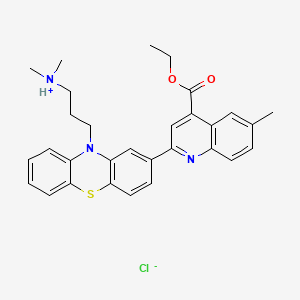

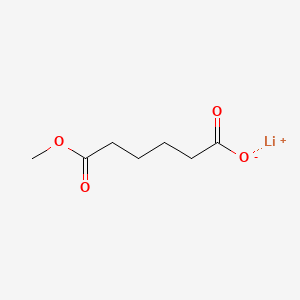
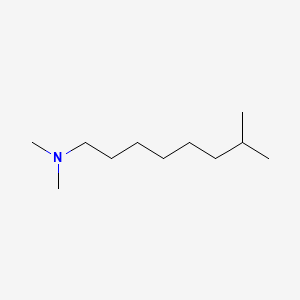

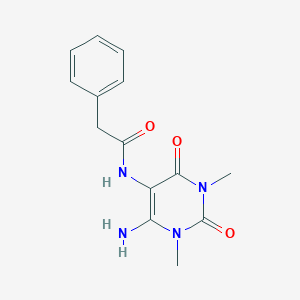

![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
